molecular formula C16H21NO5 B14089200 1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid

1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid

Cat. No.: B14089200
M. Wt: 307.34 g/mol
InChI Key: LGFCQFOKUQANEY-UHFFFAOYSA-N
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Description

1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid is a compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features, which include a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

The synthesis of 1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The cyclopropane ring provides conformational rigidity, which is crucial for its interaction with enzymes and receptors .

Comparison with Similar Compounds

1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The presence of the methoxyphenyl group in this compound provides unique chemical properties and potential biological activities that distinguish it from other related compounds.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

1-[3-methoxy-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17(16(8-9-16)13(18)19)11-6-5-7-12(10-11)21-4/h5-7,10H,8-9H2,1-4H3,(H,18,19)

InChI Key

LGFCQFOKUQANEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC(=CC=C1)OC)C2(CC2)C(=O)O

Origin of Product

United States

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